molecular formula C15H15BrN4O2S2 B2494347 5-bromo-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 2034584-97-7

5-bromo-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2494347
CAS No.: 2034584-97-7
M. Wt: 427.34
InChI Key: LXMSCUIPTULBQA-UHFFFAOYSA-N
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Description

5-Bromo-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide (CAS 2034584-97-7) is a synthetic sulfonamide derivative of interest in medicinal chemistry and biochemical research. This compound features a brominated thiophene-sulfonamide group linked to a pyridinyl-methylpyrazole scaffold, a structure associated with diverse biological activities . This compound is a valuable intermediate for constructing more complex molecules via cross-coupling reactions, such as the Suzuki-Miyaura reaction, leveraging the reactivity of the bromine atom . Its core structure is closely related to a class of 5-bromo-N-alkylthiophene-2-sulfonamides that have demonstrated significant antibacterial efficacy . Recent research shows that such analogs exhibit potent activity against challenging multidrug-resistant bacterial strains, including New Delhi Metallo-β-lactamase-producing Klebsiella pneumoniae (NDM-KP) ST147, with demonstrated low minimum inhibitory concentrations (MIC) . Furthermore, structurally related arylsulphonamide compounds have been investigated as potent inhibitors of the pore-forming protein perforin , a key component of the immune system's cytotoxic response . This suggests potential research applications for this compound in immunology, particularly in studying conditions like allograft rejection and graft-versus-host disease . Chemical Identifiers: • CAS Number: 2034584-97-7 • Molecular Formula: C15H15BrN4O2S2 • Molecular Weight: 427.34 g/mol • InChIKey: LXMSCUIPTULBQA-UHFFFAOYSA-N This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

5-bromo-N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN4O2S2/c1-11-10-13(12-4-6-17-7-5-12)19-20(11)9-8-18-24(21,22)15-3-2-14(16)23-15/h2-7,10,18H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMSCUIPTULBQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNS(=O)(=O)C2=CC=C(S2)Br)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-bromo-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and other pharmacological properties.

The molecular formula of the compound is C17H16BrN5O2SC_{17}H_{16}BrN_{5}O_{2}S, with a molecular weight of 386.2 g/mol. The structure includes a bromine atom, a thiophene ring, and a pyridine moiety, which are known to influence biological activity.

Antibacterial Activity

Recent studies have demonstrated that This compound exhibits significant antibacterial properties.

Case Study: Efficacy Against Resistant Strains

A notable study reported that this compound showed efficacy against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae ST147 , a highly resistant bacterial strain. The minimum inhibitory concentration (MIC) was determined to be 0.39μg/mL0.39\,\mu g/mL, and the minimum bactericidal concentration (MBC) was 0.78μg/mL0.78\,\mu g/mL, indicating potent antibacterial activity .

Anti-inflammatory Activity

The compound's anti-inflammatory properties have also been explored. Sulfonamides are often associated with anti-inflammatory effects due to their ability to inhibit cyclooxygenase (COX) enzymes.

Research Findings

In vitro studies have shown that derivatives of this compound can selectively inhibit COX-2 over COX-1, which is crucial for developing safer anti-inflammatory drugs with fewer gastrointestinal side effects. For instance, similar pyrazole derivatives have been reported with IC50 values lower than those of conventional NSAIDs like diclofenac sodium .

The proposed mechanism for the antibacterial and anti-inflammatory actions includes:

  • Inhibition of Enzymatic Activity : The compound likely inhibits key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
  • Molecular Interactions : In silico studies indicated favorable hydrogen bonding and hydrophobic interactions with target proteins, enhancing its potential as a drug candidate .

Comparative Biological Activity

To provide a clearer understanding of the biological activity of This compound , a comparison with other related compounds is presented below:

Compound NameMIC (μg/mL)MBC (μg/mL)COX Inhibition (IC50 μM)
5-bromo-N-(2-(5-methyl...0.390.78Not Specified
Diclofenac Sodium54.65Not Available54.65
Other Pyrazole DerivativeVariesVaries60.56 - 69.15

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene Sulfonamide Derivatives

  • 5-Bromo-N-[1-[(3-Chlorophenyl)Methyl]-1,2,4-Triazol-3-yl]Thiophene-2-Sulfonamide (827593-21-5)

    • Structure : Shares the 5-bromo-thiophene-2-sulfonamide backbone but replaces the pyrazole-ethyl-pyridinyl group with a triazole-(3-chlorophenyl)methyl substituent.
    • Key Difference : The triazole ring may alter binding affinity compared to pyrazole-based analogs due to differences in hydrogen-bonding capacity and steric effects .
    • Synthesis : Prepared via nucleophilic substitution, similar to methods in and , but lacks reported biological data .
  • Methyl 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)Thiophene-2-Carboxylate (Example 62, ) Structure: Contains a thiophene-carboxylate linked to a pyrazolo-pyrimidine core. Activity: Demonstrated kinase inhibition (mass spec: 560.2 [M+1]), suggesting that bromine substitution in the target compound could enhance similar activity .

Pyrazole-Benzene Sulfonamide Hybrids

  • 4-(5-Chloro-3-Methyl-4-(((5-Phenyl-1,3,4-Thiadiazol-2-yl)Imino)Methyl)-1H-Pyrazol-1-yl)Benzene Sulfonamide Derivatives (6a-o, ) Structure: Pyrazole linked to benzene sulfonamide via a thiadiazole spacer.

Pyridine Sulfonamide Analogs

  • 5-Bromo-N-(Tetrahydro-2H-Pyran-4-yl)Pyridine-3-Sulfonamide (1307606-48-9) Structure: Pyridine sulfonamide with a tetrahydro-pyran substituent. The pyridine ring provides a distinct electronic profile compared to the target compound’s thiophene core.

Structural and Functional Analysis Table

Compound Core Structure Key Substituents Reported Activity Reference
Target Compound Thiophene-2-sulfonamide Pyrazole-ethyl-pyridinyl N/A (Theoretical kinase inhibition)
5-Bromo-N-[1-[(3-Chlorophenyl)Methyl]-1,2,4-Triazol-3-yl]Thiophene-2-Sulfonamide Thiophene-2-sulfonamide Triazole-(3-chlorophenyl)methyl N/A
4-(5-Chloro-3-Methyl-4-(((5-Phenyl-1,3,4-Thiadiazol-2-yl)Imino)Methyl)-1H-Pyrazol-1-yl)Benzene Sulfonamide Benzene sulfonamide Thiadiazole-pyrazole Anti-inflammatory
Methyl 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)Thiophene-2-Carboxylate Thiophene-carboxylate Pyrazolo-pyrimidine-chromenone Kinase inhibition (Mass: 560.2 [M+1])

Key Research Findings and Gaps

Synthetic Strategies : The target compound’s synthesis likely parallels methods in and , involving sulfonamide coupling and heterocyclic ring formation. However, its pyridinyl-pyrazole-ethyl linker may require optimized coupling conditions .

Bioactivity Predictions : Based on and , the bromine atom and pyridinyl group could enhance target binding via halogen bonding and π-stacking, respectively. Direct comparative assays are needed to validate this .

Data Limitations: No explicit solubility, stability, or in vitro/in vivo data were found for the target compound. Future studies should prioritize these metrics.

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.
  • Step 2 : Introduction of the pyridin-4-yl group using cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution.
  • Step 3 : Sulfonamide linkage formation via reaction of the thiophene-2-sulfonyl chloride intermediate with the amine-functionalized pyrazole-ethyl moiety. Key intermediates include the pyrazole-ethylamine derivative and the brominated thiophene-sulfonyl chloride. Optimization of reaction conditions (e.g., temperature, solvent polarity, and catalysts like Pd(PPh₃)₄) enhances yield and purity .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, with characteristic peaks for the pyridine (δ 8.5–9.0 ppm) and thiophene (δ 6.5–7.5 ppm) moieties.
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding in the sulfonamide group) .

Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?

  • Cytotoxicity Assays : Use MTT or resazurin-based assays against cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme Inhibition Studies : Target kinases or proteases due to the sulfonamide group’s affinity for active sites.
  • Anti-inflammatory Screening : Measure COX-2 inhibition via ELISA.
  • Computational Docking : Preliminary molecular docking against protein databases (e.g., PDB) identifies potential targets .

Advanced Research Questions

Q. How can researchers optimize the yield and purity of this compound during synthesis, particularly in the pyrazole-thiophene linkage?

  • Catalyst Selection : Use Pd-based catalysts (e.g., Pd(OAc)₂) for efficient cross-coupling reactions.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates.
  • Purification Strategies : Employ column chromatography with gradient elution (hexane/EtOAc) or recrystallization from ethanol/water mixtures.
  • Reaction Monitoring : TLC or HPLC tracks intermediate formation to minimize side products .

Q. What strategies resolve contradictions in reported biological activities across studies (e.g., variable IC₅₀ values)?

  • Dose-Response Studies : Validate activity across a broader concentration range.
  • Structural Analog Synthesis : Modify the pyridin-4-yl or bromothiophene groups to isolate structure-activity relationships (SAR).
  • Metabolic Stability Testing : Assess cytochrome P450 interactions to rule out false negatives/positives.
  • Orthogonal Assays : Confirm results using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. How does the pyridin-4-yl substituent influence binding affinity in molecular docking studies?

  • Hydrogen Bonding : The pyridine nitrogen acts as a hydrogen-bond acceptor with residues like Asp or Glu in target proteins.
  • π-π Stacking : The aromatic ring interacts with hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites).
  • Steric Effects : Substituent position (e.g., para vs. meta) alters steric hindrance; molecular dynamics simulations quantify conformational flexibility .

Q. What in silico methods predict the compound’s drug-likeness and ADMET properties?

  • QSAR Models : Use tools like MOE or Schrödinger to predict solubility, logP, and permeability.
  • ADMET Prediction : SwissADME or pkCSM evaluates absorption, CYP inhibition, and toxicity.
  • Molecular Dynamics (MD) : Simulate membrane penetration (e.g., POPC bilayers) to assess bioavailability.
  • Free Energy Perturbation (FEP) : Quantifies binding free energy changes for lead optimization .

Notes

  • Avoid commercial suppliers like EOS Med Chem () for sourcing; prioritize academic synthetic protocols.
  • Cross-reference structural data with crystallographic databases (e.g., CCDC) for validation .
  • For advanced SAR studies, collaborate with computational chemists to integrate MD and FEP results .

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